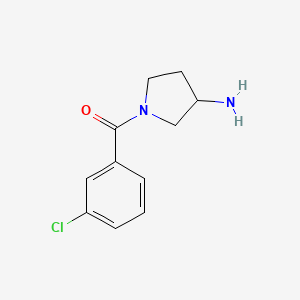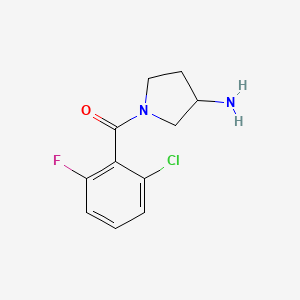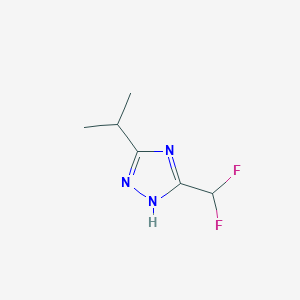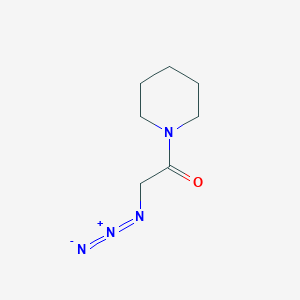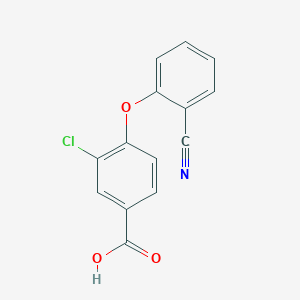![molecular formula C10H14ClN3O B1491444 [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol CAS No. 1248260-37-8](/img/structure/B1491444.png)
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol
描述
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties. This compound features a pyrazine ring substituted with a chloro group at the 3-position and a piperidine ring with a hydroxymethyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrazine Core: : The pyrazine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and hydrazines.
Chlorination: : The pyrazine core is then chlorinated at the 3-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Piperidine Ring Formation: : The piperidine ring is constructed through a cyclization reaction involving the appropriate amine and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: : Reduction reactions can reduce the chloro group to a hydrogen atom.
Substitution: : Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted pyrazines and piperidines.
科学研究应用
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It is used in the production of various chemical products and materials.
作用机制
The mechanism by which [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
相似化合物的比较
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: is similar to other piperidine derivatives and pyrazine compounds. Some similar compounds include:
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Piperidine nucleus derivatives
Pyrazine derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities. This compound
属性
IUPAC Name |
[1-(3-chloropyrazin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(13-5-4-12-9)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPUZALRYRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


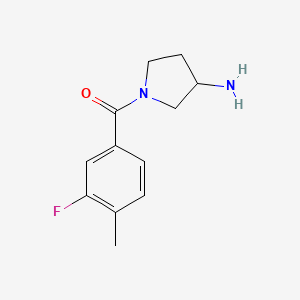

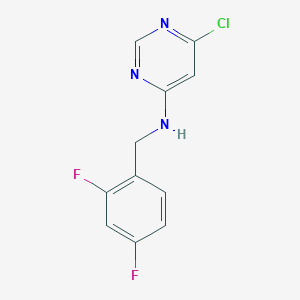
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)

